2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide
Overview
Description
2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
The compound 2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide likely interacts with its targets through aromatic nucleophilic substitution . This reaction involves the replacement of a halogen atom (in this case, chlorine) by a nucleophile, which in this context is likely an enzyme or other protein within the cell .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact a variety of cellular processes, including signal transduction pathways, cell cycle progression, and apoptosis .
Result of Action
As a potential kinase inhibitor, it may interfere with the activity of kinases and disrupt various cellular processes, potentially leading to effects such as inhibited cell growth or induced cell death .
Properties
IUPAC Name |
2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-9-8-10(2)18-15(17-9)20-24(22,23)13-6-4-12(5-7-13)19-14(21)11(3)16/h4-8,11H,1-3H3,(H,19,21)(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFHTHGZNGJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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